molecular formula C31H46N2O4 B12716937 1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime CAS No. 104192-48-5

1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime

Cat. No.: B12716937
CAS No.: 104192-48-5
M. Wt: 510.7 g/mol
InChI Key: FGPLZFKYAPGZHY-UOALMSBLSA-N
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Description

BRN 5665818, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers, making it optically active with a negative optical rotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the biotransformation of pinene using microbial enzymes. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves the use of specific strains of bacteria or fungi that can convert pinene into the desired diol with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1R,2R,3S,5R)-(-)-2,3-pinanediol, which can be used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of biotransformation.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific enzymes or receptors in biological systems. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The molecular targets and pathways involved are typically those related to its role as a substrate or inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its high enantiomeric purity and specific optical rotation make it particularly valuable in applications requiring chiral specificity .

Properties

CAS No.

104192-48-5

Molecular Formula

C31H46N2O4

Molecular Weight

510.7 g/mol

IUPAC Name

(NZ)-N-[(7Z)-1,7-bis(4-hexoxyphenyl)-7-hydroxyiminoheptylidene]hydroxylamine

InChI

InChI=1S/C31H46N2O4/c1-3-5-7-12-24-36-28-20-16-26(17-21-28)30(32-34)14-10-9-11-15-31(33-35)27-18-22-29(23-19-27)37-25-13-8-6-4-2/h16-23,34-35H,3-15,24-25H2,1-2H3/b32-30-,33-31-

InChI Key

FGPLZFKYAPGZHY-UOALMSBLSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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